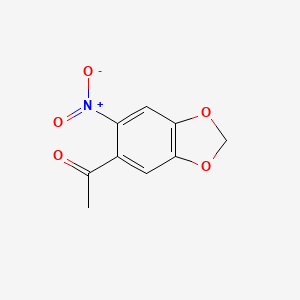

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQONDGIXVHVIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204666 | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56136-84-6 | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056136846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3R95RDL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Utility of 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone

Established Synthetic Routes and Procedures for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

The primary and most direct method for the synthesis of this compound involves the nitration of 1-(1,3-benzodioxol-5-yl)ethanone, also known as 3',4'-(methylenedioxy)acetophenone. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

A typical laboratory-scale procedure involves the dropwise addition of the starting material, 1-(1,3-benzodioxol-5-yl)ethanone, to a solution of concentrated nitric acid in water. The reaction temperature is carefully controlled, initially at a lower temperature (e.g., 60-65°C) during the addition, and then elevated (e.g., to 90°C) to drive the reaction to completion over a period of a few hours. Upon cooling and quenching the reaction mixture with ice water, the solid product, this compound, precipitates and can be isolated by filtration. This method has been reported to yield the product in high purity (around 98%) and good yield (approximately 87%). sigmaaldrich.com

The reaction can be summarized as follows:

Reaction Scheme:

Reactants and Products:

| Reactant/Product | Chemical Name | Molecular Formula |

| Reactant | 1-(1,3-Benzodioxol-5-yl)ethanone | C9H8O3 |

| Reagent | Nitric Acid | HNO3 |

| Product | This compound | C9H7NO5 |

| Byproduct | Water | H2O |

This compound as a Pivotal Synthetic Intermediate

The presence of both a nitro group and a ketone functional group makes this compound a valuable intermediate in the synthesis of a variety of more complex molecules. These functional groups can be independently or concertedly modified to build diverse molecular scaffolds.

Strategic Intermediate in Pharmaceutical Synthesis Programs

While specific examples of currently marketed drugs that directly use this compound as a starting material are not readily found in publicly available literature, the structural motif is of significant interest in medicinal chemistry. For instance, the related compound, 1-(1,3-benzodioxol-5-yl)ethanone, is a precursor in the synthesis of various pharmacologically active molecules. The nitro group in the target compound can be readily reduced to an amine, opening up a vast array of possible derivatizations, such as the formation of amides, sulfonamides, and ureas, which are common functionalities in drug molecules. Furthermore, the ketone can be a handle for introducing further complexity. For example, inhibitors of human neutrophil elastase (HNE), a protease implicated in inflammatory diseases, often feature complex heterocyclic structures that could potentially be accessed from intermediates like this compound. scbt.comnih.govnih.govmdpi.commerckmillipore.com

Application as an Intermediate in Agrochemical Development

Derivatives of 1,3-benzodioxole (B145889) are well-known in the agrochemical industry, most notably as synergists for insecticides. google.com Piperonyl butoxide (PBO) is a prime example of a 1,3-benzodioxole derivative that enhances the efficacy of pesticides by inhibiting insect metabolic enzymes. The chemical structure of this compound provides a platform for the synthesis of new potential agrochemicals. The nitro and ketone functionalities can be transformed to introduce various toxophoric or synergistic moieties. For example, the ketone could be converted to an oxime or hydrazone, which are functional groups found in some classes of pesticides.

Building Block for Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of this compound makes it an excellent building block for the synthesis of complex organic scaffolds, particularly heterocyclic systems. The ketone functionality can undergo condensation reactions with hydrazines to form pyrazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities. youtube.comnih.govnih.govorganic-chemistry.orgresearchgate.net

For example, the reaction of a 1,3-dicarbonyl compound (which can be formed from the starting ketone) with a hydrazine (B178648) is a classic method for pyrazole (B372694) synthesis. nih.gov The reaction of this compound with a suitable hydrazine derivative would lead to the formation of a pyrazole ring fused or substituted with the 6-nitro-1,3-benzodioxole moiety.

Furthermore, the ketone can react with thiosemicarbazide (B42300) to form thiosemicarbazones. These derivatives themselves can exhibit biological activity or serve as intermediates for the synthesis of other heterocyclic systems like thiazoles. A complex derivative, (1E)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(3-hydroxy-6-nitro-2-quinoxalinyl)ethanone thiosemicarbazone, highlights the utility of the benzodioxole ethanone (B97240) core in constructing elaborate molecules. organic-chemistry.org

Enantioselective Synthesis Approaches for Chiral Derivatives Possessing the this compound Core

The ketone group of this compound is a prochiral center, and its reduction can lead to the formation of a chiral alcohol, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol. calpaclab.comcalpaclab.comfishersci.com The synthesis of enantiomerically pure chiral alcohols is of great importance in the pharmaceutical industry, as the biological activity of a drug often resides in only one of its enantiomers.

While specific studies on the enantioselective reduction of this compound are not widely reported, methods applied to the analogous compound, 1-(1,3-benzodioxol-5-yl)ethanone, provide a strong indication of feasible approaches. Biocatalytic asymmetric reduction using whole-cell catalysts, such as Lactobacillus fermentum, has been shown to be highly effective in producing the corresponding (S)-alcohol with high enantiomeric excess (99% ee) and conversion rates (99%). nih.gov This demonstrates the potential for developing a green and efficient method for the synthesis of chiral derivatives of the title compound.

Biocatalytic Asymmetric Reduction:

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion Rate |

| Lactobacillus fermentum P1 | 1-(1,3-Benzodioxol-5-yl)ethanone | (S)-1-(1,3-Benzodioxol-5-yl)ethanol | 99% | 99% |

Another approach to enantioselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction to proceed with high stereoselectivity. After the desired transformation, the chiral auxiliary can be removed and ideally recycled. While no specific examples of the use of chiral auxiliaries with this compound are documented, this remains a viable and powerful strategy in organic synthesis for generating enantiomerically pure compounds.

Chemical Reactivity and Mechanistic Investigations of 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone

Exploration of the Nitro Group's Influence on Compound Reactivity and Electrophilic Character

The nitro group (NO₂) profoundly influences the reactivity of the aromatic ring in 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone. As a potent electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. youtube.com This deactivating effect stems from the inductive withdrawal of electron density from the ring by the positively charged nitrogen atom and through resonance delocalization of the ring's π-electrons onto the oxygen atoms of the nitro group. youtube.com

This electron deficiency significantly increases the electrophilic character of the aromatic ring. The carbon atoms ortho and para to the nitro group develop a partial positive charge, making them less susceptible to attack by electrophiles. youtube.com Consequently, electrophilic substitution, when it does occur, is directed to the meta position relative to the nitro group. youtube.comlibretexts.org The reduced electron density on the aromatic ring makes it more susceptible to nucleophilic attack, a key aspect of its reactivity profile. nih.gov

Comprehensive Studies of Reaction Pathways and Molecular Transformations

The unique electronic landscape of this compound allows for a diverse range of chemical transformations, making it a valuable precursor in organic synthesis.

Nucleophilic Reaction Investigations

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. For instance, the nitro group itself can be a target for displacement by strong nucleophiles under specific conditions. Furthermore, the hydrogen atoms on the aromatic ring, particularly those activated by the nitro group, can be substituted by nucleophiles in reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov The carbonyl group of the ethanone (B97240) moiety is also a prime site for nucleophilic attack, leading to a variety of addition products.

Electrophilic Reaction Studies

As previously mentioned, the strong deactivating effect of the nitro group makes electrophilic aromatic substitution on the benzene ring of this compound challenging. youtube.comyoutube.com Such reactions would require harsh conditions and would be expected to yield meta-substituted products relative to the nitro group. The acetyl group is also a deactivating, meta-directing group, further reinforcing the difficulty of electrophilic substitution on the aromatic ring.

Coupling Reactions and Advanced Functionalization Strategies

The functional groups present in this compound offer multiple handles for advanced functionalization through various coupling reactions. The nitro group can be reduced to an amino group, which can then participate in a wide array of transformations, including the formation of amides, sulfonamides, and heterocycles. chemicalbook.com This amino derivative opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Studies of Condensation Reactions Utilizing Benzodioxole-Ethanone Precursors (e.g., Claisen-Schmidt Condensation for Chalcones)

The ethanone moiety of this compound is a key participant in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base to form α,β-unsaturated ketones known as chalcones. scispace.comresearchgate.netjetir.org

In this reaction, the ethanone acts as the ketone component. The α-protons of the acetyl group are acidic and can be deprotonated by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325). scispace.comyoutube.com The presence of the nitro group on the benzodioxole ring can influence the rate and yield of the condensation by affecting the acidity of the α-protons and the reactivity of the enolate intermediate. Mechanistic studies of these reactions often involve computational methods like Density Functional Theory (DFT) to understand the reaction pathways and transition states. core.ac.uk

Interactive Data Table: Reactivity of this compound

| Functional Group | Influence on Reactivity | Common Reactions |

| **Nitro Group (NO₂) ** | Strong electron-withdrawing, deactivating, meta-directing | Nucleophilic Aromatic Substitution, Reduction to Amine |

| Benzodioxole Moiety | Weakly electron-donating | Influences electronic properties and regioselectivity |

| Ethanone Moiety (-COCH₃) | Carbonyl group is electrophilic, α-protons are acidic | Nucleophilic Addition, Condensation Reactions (e.g., Claisen-Schmidt) |

Mechanistic Elucidation of Photochemical Transformations Involving Nitrobenzodioxole Derivatives (e.g., Photolabile Protecting Groups)

The photochemical reactivity of this compound and its derivatives positions them within the well-studied class of o-nitrobenzyl photolabile protecting groups (PPGs). wikipedia.org The defining characteristic of these molecules is their ability to undergo a light-induced cleavage, releasing a protected chemical species. This property is of significant utility in various scientific fields, allowing for precise spatial and temporal control over the release of active compounds.

The underlying mechanism of this phototransformation is generally understood to follow a pathway analogous to a Norrish Type II reaction. The process is initiated by the absorption of light, which triggers an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic position.

Upon irradiation with UV light, the o-nitrobenzyl moiety undergoes a series of steps:

Photoexcitation: The molecule absorbs a photon, promoting it to an electronically excited state.

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient biradical species.

aci-Nitro Intermediate Formation: This biradical rapidly rearranges to form an aci-nitro intermediate. wikipedia.org This intermediate is a pivotal species in the cleavage process, and its rate of decay can be influenced by environmental factors like pH and solvent. wikipedia.org

Cyclization and Cleavage: The aci-nitro intermediate then cyclizes to form a five-membered ring, which subsequently rearranges to cleave the bond linking the benzylic carbon to the protected group.

Product Release: This cascade culminates in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde derivative. For derivatives of this compound, the corresponding byproduct would be 6-nitrosopiperonal.

The efficiency of this photorelease is quantified by the quantum yield, which represents the number of molecules undergoing the reaction per photon absorbed. The substitution pattern on the aromatic ring plays a critical role in modulating this efficiency. For instance, the presence of two nitro groups has been shown in some systems to increase the quantum yield. wikipedia.org While specific quantum yield data for this compound is not detailed in the available literature, the principles governing related nitrobenzyl PPGs are applicable.

Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Relevance |

| 6-Nitropiperonal | 712-97-0 | C₈H₅NO₅ | 195.13 | A structurally similar aldehyde derivative of nitrobenzodioxole. nist.govsigmaaldrich.comnih.gov |

| 6-Nitroveratraldehyde | 20357-25-9 | C₉H₉NO₅ | 211.17 | A related compound with dimethoxy substituents, studied in the context of photolabile precursors. nih.govchemicalbook.comsigmaaldrich.com |

Strategic Derivatization and Analogue Development from the 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone Scaffold

Development of Heterocyclic Conjugates and Fused Ring Systems

Exploration of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycle Derivatives

The versatility of the 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone scaffold extends beyond the more common heterocycles. Its reactive ketone functionality and the potential for modification of the nitro group allow for the construction of a wide range of other nitrogen-, oxygen-, and sulfur-containing ring systems. These efforts are driven by the search for novel pharmacophores and the desire to understand the structure-activity relationships (SAR) of this compound class.

A key intermediate for many of these syntheses is the corresponding α-haloketone, 2-bromo-1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, prepared by the bromination of the parent ketone. This α-haloketone serves as a versatile precursor for various cyclization reactions.

Nitrogen-Containing Heterocycles:

The synthesis of various nitrogen-containing heterocycles can be envisioned starting from the this compound scaffold. For instance, the Fischer indole (B1671886) synthesis, a classic method for constructing indole rings, could theoretically be employed by reacting the ketone with a suitable substituted phenylhydrazine (B124118) under acidic conditions. scribd.comorganic-chemistry.orgmdpi.com This would lead to the formation of indole derivatives, which are prevalent in many biologically active compounds.

Furthermore, the condensation of the ketone with various reagents can yield other important nitrogenous heterocycles. For example, reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrazoles. The synthesis of pyrimidine (B1678525) derivatives is also a viable route, often proceeding through chalcone (B49325) intermediates formed by the condensation of the starting ketone with aromatic aldehydes. thieme.de These chalcones can then be cyclized with reagents like urea, thiourea, or guanidine (B92328) to furnish the pyrimidine ring. thieme.de

Oxygen-Containing Heterocycles:

The construction of oxygen-containing heterocycles often involves the manipulation of the acetyl group. The Robinson-Gabriel synthesis provides a pathway to oxazole (B20620) derivatives. rsc.orgscilit.comrug.nlnih.gov This method typically involves the cyclization of an α-acylamino ketone. nih.govresearchgate.net Therefore, the initial ketone would first need to be converted to an α-amino ketone, followed by acylation and then cyclodehydration to yield the oxazole ring.

Sulfur-Containing Heterocycles:

The Hantzsch thiazole (B1198619) synthesis is a prominent method for constructing thiazole rings and is directly applicable to derivatives of the title compound. organic-chemistry.orgresearchgate.netresearchgate.netnih.govresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.net Thus, 2-bromo-1-(6-nitro-1,3-benzodioxol-5-yl)ethanone can be reacted with various thioamides to produce a library of thiazole derivatives. researchgate.net

Another important class of sulfur-containing heterocycles, thiophenes, can be synthesized via the Gewald reaction. mdpi.comthepharmajournal.comnih.govnih.gov This multi-component reaction involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.comnih.gov Applying this to this compound would yield polysubstituted 2-aminothiophenes, which are valuable intermediates for further chemical modifications. thepharmajournal.comjuniperpublishers.com

| Heterocycle Class | General Synthetic Method | Key Reagents/Intermediates | Potential Derivatives |

| Nitrogen | |||

| Indoles | Fischer Indole Synthesis | Substituted phenylhydrazines, acid catalyst | Substituted indoles |

| Pyrazoles | Condensation with hydrazine | Hydrazine derivatives | Substituted pyrazoles |

| Pyrimidines | Cyclization of chalcones | Aromatic aldehydes, urea/thiourea/guanidine | Substituted pyrimidines |

| Oxygen | |||

| Oxazoles | Robinson-Gabriel Synthesis | α-Acylamino ketone intermediate | Substituted oxazoles |

| Sulfur | |||

| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketone, thioamides | Substituted thiazoles |

| Thiophenes | Gewald Reaction | α-Cyanoester, elemental sulfur, base | 2-Aminothiophenes |

Rational Design Principles for the Creation of Novel Compounds Based on the Scaffold

The development of new chemical entities from the this compound scaffold is guided by several rational design principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. These principles leverage an understanding of structure-activity relationships (SAR) and the concept of bioisosterism.

A primary strategy in the rational design of analogues is the exploration of various substituents on the newly formed heterocyclic rings. The nature of these substituents (e.g., their size, lipophilicity, and electronic properties) can significantly influence the biological activity of the resulting molecule. For instance, in the context of anticancer drug design, the introduction of specific functional groups can enhance the compound's affinity for its biological target or improve its metabolic stability.

Bioisosteric replacement is a key tactic in medicinal chemistry that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. nih.gov This strategy is particularly useful for fine-tuning the properties of a lead compound. For example, the 1,3-benzodioxole (B145889) moiety itself is a well-known pharmacophore found in numerous biologically active compounds. ijpsonline.comfabad.org.tr Its derivatives have been explored for a range of therapeutic applications.

In the context of the this compound scaffold, bioisosteric replacement can be applied in several ways:

Modification of the Heterocyclic Core: The nitrogen, oxygen, or sulfur atom in the newly synthesized heterocycle can be considered for bioisosteric replacement. For example, replacing a thiazole ring with an oxazole or a thiophene (B33073) could lead to changes in biological activity and pharmacokinetic profile.

Substitution on the Heterocyclic Ring: Functional groups on the heterocyclic ring can be replaced with their bioisosteres. For instance, a hydroxyl group could be replaced with an amino group, or a carboxylic acid could be replaced with a tetrazole.

Alteration of the Benzodioxole Ring: While the 1,3-benzodioxole ring is a core feature, modifications to its substitution pattern, such as altering the position of the nitro group or introducing other substituents, can be explored based on SAR data.

The overarching goal of these rational design strategies is to systematically modify the lead scaffold to enhance its therapeutic potential. This involves a continuous cycle of design, synthesis, and biological evaluation to identify compounds with improved efficacy and safety profiles.

| Design Principle | Application to the Scaffold | Desired Outcome |

| Substituent Variation | Introduction of diverse functional groups onto the synthesized heterocyclic rings. | Enhanced biological activity, improved selectivity, optimized pharmacokinetic properties. |

| Bioisosteric Replacement | - Replacement of the heteroatom in the heterocyclic ring.- Substitution of functional groups with their bioisosteres.- Modification of the benzodioxole ring substituents. | Fine-tuning of biological activity, reduction of toxicity, improved metabolic stability. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold and correlation of structural changes with biological activity. | Identification of key structural features responsible for activity, guiding further optimization. |

Exploration of Biological and Pharmacological Activity Profiles Associated with the 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone Scaffold

Research into the Broad Spectrum Potential for Biological Activity

The 1,3-benzodioxole (B145889) ring system is a recognized pharmacophore, and its derivatives have been the subject of extensive research for their diverse biological activities. wikipedia.orgchemicalbook.com The addition of a nitro group, a strong electron-withdrawing group, can enhance the electrophilic nature of the molecule, potentially leading to interactions with biological nucleophiles and contributing to its bioactivity. nih.govnih.gov

Research into analogues of the 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone scaffold has revealed a broad spectrum of potential biological activities. For instance, nitropropenyl benzodioxole (NPBD), a closely related compound, has demonstrated significant antifungal properties. nih.govnih.gov This activity is attributed to its function as a redox-thiol oxidant and an inhibitor of cysteine-based molecules. nih.gov Furthermore, various 1,3-benzodioxole derivatives have been investigated for their antitumor, antibacterial, and antidiabetic activities. researchgate.netresearchgate.netmdpi.com The presence of the nitro group is often a key determinant of the observed biological effects. mdpi.com

A summary of the broad-spectrum biological activities observed in compounds related to the this compound scaffold is presented in the table below.

| Biological Activity | Investigated Analogues | Key Findings |

| Antifungal | Nitropropenyl benzodioxole (NPBD) | Fungicidal against a range of fungal species. nih.govnih.gov |

| Antitumor | Various 1,3-benzodioxole derivatives | Demonstrated growth inhibitory effects on cancer cell lines. researchgate.net |

| Antibacterial | Schiff base derivatives of 1,3-benzodioxole | Showed activity against various bacterial strains, including MRSA. researchgate.net |

| Antidiabetic | Benzodioxole derivatives | Exhibited α-amylase inhibitory activity. mdpi.com |

Investigations within Medicinal Chemistry for Therapeutic Applications

The structural motif of this compound holds considerable interest for medicinal chemists due to the therapeutic potential of the broader class of 1,3-benzodioxole derivatives. The synthesis of various analogues allows for the exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity for specific therapeutic targets.

In the realm of antifungal drug discovery, the nitropropenyl benzodioxole (NPBD) analogue has been highlighted as a promising lead compound. nih.gov Its activity profile is comparable to established antifungal agents like Amphotericin B and Miconazole. nih.gov Medicinal chemistry efforts could focus on modifying the side chain and substitution pattern on the benzodioxole ring to enhance efficacy and reduce potential toxicity.

For anticancer applications, studies on other 1,3-benzodioxole derivatives have shown that the position and nature of substituents are crucial for activity. researchgate.net The nitro group, in particular, can be a key feature for covalent modification of biological targets. nih.gov The ethanone (B97240) group on the this compound scaffold provides a handle for further chemical modifications to generate libraries of new compounds for screening.

The table below summarizes the therapeutic areas where analogues of this compound have been investigated.

| Therapeutic Area | Analogue Class | Rationale for Investigation |

| Antifungal Therapy | Nitroalkenyl benzodioxoles | Potent and broad-spectrum antifungal activity. nih.govnih.gov |

| Oncology | Substituted 1,3-benzodioxoles | Inhibition of cancer cell growth through various mechanisms. researchgate.net |

| Infectious Diseases | Schiff base derivatives | Potential to combat antibiotic-resistant bacteria. researchgate.net |

Biochemical Pathway and Enzyme Mechanism Research

Understanding the biochemical pathways and enzyme mechanisms through which compounds exert their effects is fundamental to drug development. For analogues of this compound, research has pointed towards specific molecular interactions.

The antifungal activity of nitropropenyl benzodioxole (NPBD) is linked to its ability to act as a Michael acceptor, reacting with nucleophilic cysteine residues in enzymes and other proteins. nih.gov This suggests that the nitroalkene moiety is crucial for its mechanism of action. This reactivity can disrupt critical biochemical pathways within the fungal cell, leading to cell death. nih.gov The nitro group itself can undergo enzymatic reduction in biological systems, leading to reactive intermediates that can interact with cellular macromolecules. mdpi.com

In the context of enzyme inhibition, the nitro group can act as a "masked electrophile." nih.gov Studies have shown that nitroalkanes can be converted to their nitronic acid tautomer within an enzyme's active site, which then leads to covalent modification of the enzyme. nih.gov This provides a plausible mechanism for the irreversible inhibition of specific enzymes by compounds containing the nitro-benzodioxole scaffold.

Molecular Target Identification and Validation Studies for Active Analogues

The identification and validation of specific molecular targets are critical steps in the development of new therapeutic agents. For compounds structurally related to this compound, several potential molecular targets have been proposed and, in some cases, validated.

The antifungal agent NPBD is believed to target tyrosine phosphatases and other thiol-based redox-active molecules. nih.govnih.gov The inhibition of these enzymes disrupts cellular signaling and redox balance in fungi. nih.gov

In cancer research, derivatives of 1,3-benzodioxole have been found to inhibit the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells. mdpi.comnih.gov Thioredoxin reductase (TrxR), a key enzyme in this system, has been identified as a direct target. mdpi.comnih.gov

The table below outlines some of the identified molecular targets for active analogues of the this compound scaffold.

| Molecular Target | Associated Biological Activity | Mechanism of Interaction |

| Tyrosine Phosphatases | Antifungal | Covalent modification of active site cysteine residues. nih.govnih.gov |

| Thioredoxin Reductase (TrxR) | Anticancer | Inhibition of the thioredoxin system, leading to oxidative stress. mdpi.comnih.gov |

| Cysteine-based enzymes | General antimicrobial | Michael addition reaction with the nitroalkenyl group. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Correlation Studies

Systematic Investigation of Substituent Effects on Observed Biological Activities

The biological activities of benzodioxole derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. Systematic investigations have demonstrated that modifications to the core structure of compounds like 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone can lead to significant changes in their pharmacological profiles, including antitumor and antimicrobial activities. nih.govnih.gov

The 1,3-benzodioxole (B145889) moiety itself is a key pharmacophore found in various biologically active natural products and synthetic compounds. worldresearchersassociations.com For instance, the methylenedioxy bridge is a crucial structural feature in compounds like podophyllotoxin (B1678966), which exhibits potent antitumor properties. Studies on podophyllotoxin analogues have shown that converting the methylenedioxy group to corresponding methoxy/hydroxy groups can dramatically reduce antitumor activity, highlighting the importance of the intact benzodioxole system. nih.gov

Research into a series of benzodioxolane derivatives derived from piperine, a natural product with known antitumor effects, has provided valuable SAR insights. nih.gov By modifying the core structure, researchers have been able to enhance the inhibitory effects on cancer cell lines. For example, the derivative designated as HJ1 showed a 4-fold and 10-fold increase in inhibitory effects on HeLa and MDA-MB-231 cell lines, respectively, compared to piperine. nih.gov This suggests that specific structural modifications can significantly boost the desired biological activity.

Furthermore, the introduction of different functional groups at various positions on the benzodioxole ring has been explored. For instance, the synthesis of benzodioxole derivatives bearing a triazole ring has been a subject of interest, combining two important pharmacophores. worldresearchersassociations.comresearchgate.net The subsequent modification of these compounds through Suzuki-Miyaura coupling reactions allows for the introduction of a wide variety of substituents, enabling a systematic study of their effects on biological activity. worldresearchersassociations.com

The following table summarizes the effects of key substituents on the biological activities of benzodioxole derivatives, based on findings from various studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Intact 1,3-benzodioxole ring | - | Crucial for antitumor activity in podophyllotoxin analogues. | nih.gov |

| Piperine-derived modifications | - | Enhanced inhibitory effects on cancer cell lines (e.g., HJ1). | nih.gov |

| Triazole ring | - | Combination of two key pharmacophores for potential synergistic effects. | worldresearchersassociations.comresearchgate.net |

| Halogen atoms and aryl acetate/acetic acid groups | - | Moderate COX-1 and COX-2 inhibitory activity with improved COX-2 selectivity compared to Ketoprofen. | nih.gov |

| Epoxy group in side chain | - | Potentially increases cytotoxic and genotoxic effects. | nih.gov |

It is important to note that the antiproliferative effects of these compounds are not solely due to the presence of the benzodioxole ring, as some derivatives may not exhibit significant cell growth inhibition. nih.gov This underscores the complexity of SAR and the need for systematic investigations to delineate the precise contribution of each structural feature.

Conformational Analysis and its Implications for Ligand-Target Recognition and Binding

The three-dimensional conformation of this compound and its derivatives plays a critical role in their interaction with biological targets. Conformational analysis, through techniques such as X-ray crystallography and computational modeling, provides insights into the spatial arrangement of atoms and functional groups, which is essential for understanding ligand-target recognition and binding.

The 1,3-benzodioxole ring system is nearly planar, although the five-membered dioxole ring can adopt a slightly distorted envelope conformation. researchgate.net The degree of planarity can be influenced by intermolecular forces within a crystal lattice. researchgate.net In the case of 2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, a related compound, the nitro group is rotated out of the plane of the adjacent aryl ring by approximately 30 degrees. nih.gov This rotation can have significant implications for the molecule's electronic properties and its ability to form specific interactions with a target protein.

Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to determine the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) of benzodioxole derivatives. researchgate.net These calculations help in identifying the sites for nucleophilic and electrophilic attacks, which are crucial for understanding reaction mechanisms and binding interactions. For instance, in some benzodioxole derivatives, the HOMO is localized on the benzo[d] nih.govnih.govdioxole moiety, while the LUMO is associated with aromatic substituents. researchgate.net

The conformational flexibility of side chains attached to the benzodioxole ring also influences biological activity. For example, in a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, the presence of multiple isomers (Z/E isomers and rotamers) was identified through NMR spectroscopy and DFT calculations. mdpi.com The relative stability of these conformers, as determined by their Gibbs free energy, can affect their population at physiological conditions and, consequently, their binding affinity to a target.

The following table outlines key conformational features of benzodioxole derivatives and their implications for biological activity.

| Conformational Feature | Method of Analysis | Implication for Ligand-Target Recognition and Binding | Reference |

| Near-planar benzodioxole ring | X-ray crystallography | Provides a rigid scaffold for the presentation of functional groups. | researchgate.net |

| Rotation of nitro group | X-ray crystallography | Affects electronic properties and potential for specific interactions. | nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT calculations | Identifies reactive sites and potential for charge-transfer interactions. | researchgate.net |

| Conformational isomers (e.g., rotamers) | NMR spectroscopy, DFT calculations | Different conformers may exhibit different binding affinities to a target. | mdpi.com |

Understanding the conformational preferences and dynamic behavior of this compound and its analogues is essential for designing molecules with improved affinity and selectivity for their biological targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.

While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR have been successfully applied to other classes of heterocyclic compounds, including indole (B1671886) derivatives, demonstrating the potential for developing such models for benzodioxoles. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.

In a study on novel 1H-3-indolyl derivatives, 2D-QSAR modeling was used to correlate their antioxidant activity with their structural features. nih.gov Such an approach could be readily adapted to a series of this compound derivatives to predict their potential antitumor or antimicrobial activities.

The development of a QSAR model for this class of compounds would allow for the in silico screening of a virtual library of derivatives, prioritizing the synthesis of those with the highest predicted activity. This would streamline the drug discovery process, saving time and resources.

The following table presents a hypothetical framework for the development of a QSAR model for this compound derivatives.

| QSAR Development Step | Description | Example Descriptors/Methods |

| Data Set | A series of benzodioxole derivatives with measured biological activity (e.g., IC50 values for cancer cell lines). | Derivatives of this compound with varying substituents. |

| Descriptor Calculation | Calculation of electronic, steric, hydrophobic, and topological parameters. | Hammett constants (σ), molar refractivity (MR), partition coefficient (logP), connectivity indices (χ). |

| Model Building | Application of statistical methods to generate the QSAR equation. | Multiple Linear Regression (MLR), Principal Component Analysis (PCA). |

| Model Validation | Assessment of the model's statistical significance and predictive ability. | Leave-one-out cross-validation (q²), correlation coefficient (r²), external test set prediction. |

The successful development of robust QSAR models for this compound and its analogues would represent a significant step forward in the rational design of new therapeutic agents based on the benzodioxole scaffold.

Computational Chemistry and Theoretical Characterization of 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational in understanding the electronic behavior of a molecule. These methods model the molecule at the subatomic level to predict its stability, electronic properties, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process involves calculating the molecule's potential energy to find the lowest energy conformation, which corresponds to the most stable structure.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the dioxole ring is typically found in a slightly distorted envelope configuration. nih.gov The energetic data derived from these calculations, such as total energy and heat of formation, are critical for assessing the molecule's thermodynamic stability relative to its isomers or analogues.

Table 1: Theoretical Geometric Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| C=O (acetyl) | ~1.23 Å | |

| O-CH₂-O | ~1.43 Å | |

| Bond Angle | O-N-O | ~124.5° |

| C-C=O | ~119.8° | |

| Dihedral Angle | C-C-N-O | ~-178.0° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

Table 2: Calculated FMO Properties and Reactivity Indices for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.25 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -3.10 |

| HOMO-LUMO Energy Gap | ΔE | 4.15 |

| Chemical Potential | μ | -5.175 |

| Global Hardness | η | 2.075 |

| Global Electrophilicity Index | ω | 6.45 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electronic density on a molecule's surface, revealing its charge distribution. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are the preferred sites for an attack by an electrophile. For this compound, these red regions are concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) and acetyl (C=O) groups. researchgate.net Regions of positive potential, shown in blue, signify electron-deficient areas and are vulnerable to nucleophilic attack. researchgate.net These are often found around the hydrogen atoms of the aromatic ring.

In Silico Pharmacokinetic (ADME) and Toxicokinetic Profiling of Derivatives

In silico analysis is a powerful, cost-effective method for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify molecules with drug-like characteristics early in the discovery process. mdpi.com Parameters such as Lipinski's rule of five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rule (topological polar surface area ≤ 140 Ų, rotatable bonds ≤ 10) are assessed. nih.gov For this compound and its derivatives, software like SwissADME can predict properties like water solubility, gastrointestinal absorption, and blood-brain barrier permeability. nih.govmdpi.com

Table 3: Predicted ADME Properties for this compound and Analogues

| Compound Name | MW ( g/mol ) | LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Lipinski Violations | GI Absorption |

| This compound | 225.16 | 1.85 | 83.41 | 5 | 0 | 0 | High |

| 1-(1,3-Benzodioxol-5-yl)ethanone | 164.16 | 1.58 | 35.53 | 3 | 0 | 0 | High |

| 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone | 195.19 | 1.21 | 61.75 | 4 | 1 | 0 | High |

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, such as a protein receptor. nih.gov This simulation is critical for understanding potential mechanisms of action by identifying how a compound might interact with a biological target at the molecular level. mdpi.com

In a typical docking study, this compound would be placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. For example, docking studies on similar nitro-aromatic compounds have been performed against targets like protein tyrosine phosphatase 1B (PTP1B), where interactions with catalytic residues are assessed. mdpi.com

Table 4: Hypothetical Molecular Docking Results against Protein Tyrosine Phosphatase 1B (PDB: 1XBO)

| Compound Name | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -7.8 | Arg221, Gln262, Phe182 |

| 1-(1,3-Benzodioxol-5-yl)ethanone | -6.5 | Phe182, Ile219 |

| 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone | -7.2 | Asp181, Gln262, Tyr46 |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, specific signals are anticipated that correspond to the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃) would typically appear as a singlet in the upfield region, likely around δ 2.5 ppm. The two protons of the methylenedioxy group (O-CH₂-O) are expected to produce a singlet at approximately δ 6.0-6.3 ppm. The aromatic protons on the benzodioxole ring would present as two singlets in the downfield region, a consequence of their isolated positions on the substituted ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the structure. For this compound, distinct signals would be observed for the carbonyl carbon of the ketone (C=O), typically in the highly deshielded region of δ 190-200 ppm. The methyl carbon of the acetyl group would be found in the more shielded, upfield region. The carbon of the methylenedioxy bridge would appear around δ 100-105 ppm. The aromatic carbons would generate a series of signals in the δ 100-155 ppm range, with their exact chemical shifts influenced by the substitution pattern of the nitro and acetyl groups.

While specific experimental data for this compound is not widely published, the following table outlines the expected chemical shifts based on known data for structurally related compounds.

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) |

| Chemical Shift (δ ppm) | Assignment |

| ~7.5 | Ar-H |

| ~7.2 | Ar-H |

| ~6.2 | O-CH₂-O |

| ~2.6 | -C(=O)CH₃ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. The molecular formula of this compound is C₉H₇NO₅, corresponding to a monoisotopic mass of approximately 209.03 g/mol . uni.luncats.io

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 209. The fragmentation pattern would likely involve characteristic losses. A prominent fragmentation would be the loss of a methyl group ([M-15]⁺) to form an acylium ion at m/z 194. Another expected fragmentation is the cleavage of the acetyl group, leading to a fragment corresponding to the nitrobenzodioxole cation. The presence of the nitro group can lead to further characteristic fragmentations, including the loss of NO₂ (46 Da) or NO (30 Da).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule. uni.lu

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 210.03970 |

| [M+Na]⁺ | 232.02164 |

| [M-H]⁻ | 208.02514 |

| [M]⁺ | 209.03187 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be prominent around 1680-1700 cm⁻¹. The nitro group (NO₂) would show two strong stretching vibrations, an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O-C stretching vibrations of the benzodioxole ring would appear in the region of 1250-1040 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would produce peaks in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the substituted benzene (B151609) ring in this compound is expected to give rise to characteristic absorptions in the UV region. The presence of the carbonyl and nitro groups, which act as chromophores, will influence the absorption maxima (λmax). Typically, π → π* transitions of the aromatic system would be observed. The extension of conjugation and the presence of electron-withdrawing groups are known to cause a bathochromic (red) shift to longer wavelengths.

| Expected Spectroscopic Features | |

| IR Absorption Bands (cm⁻¹) | Assignment |

| ~1685 | C=O (Ketone) |

| ~1530 | NO₂ (Asymmetric stretch) |

| ~1360 | NO₂ (Symmetric stretch) |

| ~1250, ~1040 | C-O-C (Benzodioxole) |

| UV-Vis Absorption | Transition |

| ~250-350 nm | π → π* |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Chromatographic Techniques for Purity Assessment and Complex Mixture Separation (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. A typical system would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity determination.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor reaction progress and assess purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate. The position of the spot, represented by its retention factor (Rf) value, would be indicative of its polarity. Visualization could be achieved under UV light, as the compound is UV-active, or by using a staining agent.

| Hypothetical Chromatographic Conditions | |

| HPLC | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detection | UV at ~254 nm |

| TLC | |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Future Research Directions and Unexplored Avenues for 1 6 Nitro 1,3 Benzodioxol 5 Yl Ethanone

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often relies on methods that pose environmental and safety challenges, such as the use of mixed nitric and sulfuric acids. researchgate.netnih.gov Future research should prioritize the development of green and sustainable synthetic routes for 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone.

Key areas of investigation include:

Solid-Supported Reagents: Employing solid supports like silica (B1680970) gel for the adsorption of nitrating agents, such as inorganic nitrates, can create a cleaner and more controlled reaction environment. researchgate.net This approach often eliminates the need for harsh acidic conditions and simplifies product purification.

Catalyst-Free and Solvent-Free Conditions: Research into catalyst-free Michael addition reactions or other solvent-free methodologies, potentially activated by grinding or minimal heating, could significantly reduce waste and energy consumption. rsc.org

Ionic Liquids: The use of Brønsted acidic ionic liquids as both solvent and catalyst presents a novel pathway for nitration reactions. organic-chemistry.org These reagents can be reusable and offer high efficiency under mild conditions.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Method (e.g., Mixed Acid) | Potential Sustainable Method |

|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ nih.gov | Solid-supported nitrates, ionic liquids researchgate.net |

| Conditions | Harsh, strong acids, potential for over-nitration researchgate.net | Mild, often room temperature, high regioselectivity |

| Byproducts | Large quantities of waste acid, NOx fumes researchgate.net | Recyclable supports/catalysts, minimal waste rsc.org |

| Safety | High risk of explosion, corrosive materials researchgate.net | Improved safety profile, less hazardous reagents rsc.org |

Application in the Research and Development of Advanced Functional Materials

The inherent electronic properties of this compound make it a promising candidate for the development of new functional materials. The nitro group is a powerful electron-withdrawing group, which can induce significant polarity and unique optical or electronic behaviors in the molecule. youtube.comwikipedia.org

Future research avenues include:

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer, facilitated by the electron-withdrawing nitro group and the electron-donating potential of the benzodioxole ring system, could impart substantial NLO properties.

Specialty Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests that this compound could serve as a precursor or a core structure for novel dyes. nih.gov

Energetic Materials: Nitroaromatic compounds are foundational to many energetic materials. lkouniv.ac.in While requiring stringent safety protocols, investigation into the thermal decomposition and energetic properties of this compound could be warranted.

Table 2: Potential Applications in Functional Materials

| Potential Application | Relevant Structural Features | Research Focus |

|---|---|---|

| Nonlinear Optics | Electron-withdrawing -NO₂ group; Benzodioxole ring | Synthesis of derivatives to enhance hyperpolarizability; Crystal engineering. |

| Specialty Dyes | Nitroaromatic chromophore nih.gov | Modification of substituents to tune color and light-fastness. |

| Chemical Intermediates | Reactive nitro and ketone groups wikipedia.org | Use as a building block for polymers or other complex functional molecules. nih.gov |

Integrated Biological Activity Screening and In-Depth Mechanism of Action Studies

Many nitro-containing compounds exhibit a wide spectrum of biological activities. nih.gov A systematic investigation into the potential therapeutic applications of this compound is a critical area for future research. This process should begin with broad screening and progress toward detailed mechanistic studies for any promising activities identified.

A proposed research cascade would involve:

Phenotypic Screening: Initially, the compound would be tested across a wide array of cell-based or organism-based models without a preconceived target. wikipedia.orgyoutube.com This approach, known as phenotypic drug discovery, can uncover unexpected therapeutic effects. wikipedia.org High-throughput screening can efficiently assess the compound's impact on various disease phenotypes, such as cancer cell proliferation or microbial growth. nih.gov

Hit-to-Lead Optimization: If a desirable phenotypic "hit" is identified, medicinal chemists would synthesize analogues of the compound to improve potency and drug-like properties.

Target Deconvolution and Mechanism of Action (MoA): For a confirmed lead compound, determining its biological target and MoA is crucial. smallmolecules.combroadinstitute.org This involves a combination of advanced techniques like proteomics to identify protein binding partners, genetic screening (e.g., RNAi) to find involved pathways, and expression profiling to see how the compound changes cellular gene expression. broadinstitute.orgnih.gov

Table 3: Workflow for Biological Activity and MoA Studies

| Stage | Objective | Key Techniques |

|---|---|---|

| 1. Phenotypic Screening | Identify any desirable biological effect. wikipedia.org | High-Throughput Screening (HTS), High-Content Screening (HCS), Cell-based assays. nih.gov |

| 2. Hit Confirmation | Validate initial screening results. | Dose-response studies, cytotoxicity assays. nih.gov |

| 3. Target Deconvolution | Identify the specific molecular target(s). broadinstitute.org | Affinity chromatography, proteomics, mass spectrometry. broadinstitute.orgnih.gov |

| 4. MoA Elucidation | Understand how the compound-target interaction causes the effect. smallmolecules.com | Enzyme kinetics, structural biology (X-ray, NMR), cellular pathway analysis. nih.gov |

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Potential applications of AI/ML include:

Synthesis Planning: AI tools can predict viable and efficient synthetic pathways, including novel, sustainable options that a human chemist might not consider. nih.gov Self-optimizing systems can even automate reaction condition screening to maximize yield and purity. researchgate.net

Property Prediction: ML models can be trained to predict the physical, chemical, and material properties of the compound and its derivatives, guiding the design of new functional materials without the need for exhaustive synthesis and testing.

Virtual Screening and Lead Optimization: In a biological context, AI can screen massive virtual libraries of compounds derived from the this compound scaffold to predict their potential bioactivity. biorxiv.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. patsnap.comnih.gov

Table 4: Application of AI/ML in Research and Development

| Research Area | AI/ML Application | Expected Outcome |

|---|---|---|

| Sustainable Synthesis | Retrosynthesis prediction; Reaction condition optimization. nih.govresearchgate.net | Identification of novel green synthetic routes; Increased reaction efficiency. |

| Functional Materials | Quantitative Structure-Property Relationship (QSPR) modeling. | Prediction of material properties (e.g., NLO) to guide design. |

| Biological Screening | Virtual screening of derivative libraries; ADMET prediction. biorxiv.org | Prioritization of high-potential drug candidates; Early deselection of compounds with poor predicted safety. |

| Compound Optimization | Generative models for novel structure design. | Design of new molecules with enhanced activity and optimized properties. patsnap.com |

Q & A

Q. What are the key structural features of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone that influence its reactivity in organic synthesis?

Answer: The compound’s reactivity is governed by three structural motifs:

- Benzodioxole ring : The fused 1,3-benzodioxole system introduces steric constraints and electron-donating effects via the methylenedioxy group, influencing regioselectivity in electrophilic substitution reactions .

- Nitro group at position 6 : The nitro group acts as a strong electron-withdrawing substituent, directing reactions to the adjacent acetyl group or activating the aromatic ring for nucleophilic attack .

- Acetyl group at position 5 : The ketone functionality enables condensation reactions (e.g., Claisen-Schmidt) for synthesizing chalcones or heterocyclic derivatives .

Methodological Tip : Use density functional theory (DFT) calculations to map electron density distribution and predict reactive sites.

Q. What experimental protocols are recommended for synthesizing this compound and its derivatives?

Answer: A validated synthesis route involves Claisen-Schmidt condensation :

Reactants : Combine 1-(1,3-benzodioxol-5-yl)ethanone with substituted aldehydes (e.g., 3-bromobenzaldehyde) in ethanol.

Catalyst : Use 50% aqueous KOH to deprotonate the acetyl group and drive enolate formation.

Conditions : Stir at room temperature for 1 hour, followed by recrystallization from ethanol or toluene to purify the product (typical yield: 75–85%) .

Q. Optimization Table :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes enolate stability |

| Reaction Time | 1–2 hours | Prevents side-product formation |

| Temperature | 25–30°C | Balances kinetics and selectivity |

Q. How should researchers handle safety considerations for this compound in laboratory settings?

Answer: While the compound lacks formal hazard classification, precautionary measures include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262) .

- Toxicological Screening : Conduct in-vitro cytotoxicity assays (e.g., MTT) if biological activity is suspected .

Note : Always cross-reference safety data with recent literature, as toxicological profiles may evolve.

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular conformation of this compound?

Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:

- Computational Modeling : Apply Cremer-Pople puckering parameters to quantify ring distortion and correlate with spectroscopic data .

Example Finding : In related chalcone derivatives, the benzodioxole ring adopts a half-chair conformation with a puckering amplitude of 0.42 Å .

Q. What strategies are effective for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) for derivatives of this compound?

Answer:

- NMR Analysis :

- The acetyl methyl group in derivatives appears as a singlet at δ ~2.5 ppm.

- Deshielded protons near the nitro group resonate at δ ~6.1–6.3 ppm .

- IR Validation : Confirm ketone C=O stretching at ~1650 cm⁻¹ (lower than typical due to conjugation with the nitro group) .

Contradiction Resolution : If NMR suggests a planar structure but IR indicates conjugation loss, use X-ray crystallography to verify molecular geometry .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Answer:

- Derivative Synthesis : Replace the nitro group with halogens (e.g., Br, I) or electron-donating groups (e.g., –OCH₃) to modulate bioactivity .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) or anticancer activity (e.g., ACC cell line studies) .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity with biological potency .

Q. SAR Table :

| Derivative Substituent | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 6-NO₂ | 12.5 µM (COX-2 inhibition) | Hydrogen bonding with Arg120 |

| 6-Br | 8.7 µM | Hydrophobic pocket occupancy |

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Selection : Use toluene for slow evaporation, yielding prismatic crystals suitable for diffraction .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and improve data quality .

- Twinned Data Refinement : Employ SHELXL’s TWIN command to model overlapping lattices in cases of crystal twinning .

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

Answer:

-

Variable Screening : Test reaction parameters (solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach.

-

Yield Optimization Table :

Condition Yield Range Key Factor Ethanol, 25°C 75–82% Solvent polarity Methanol, 40°C 68–72% Competing side reactions -

Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) and refine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.